molecular formula C22H41NO3 B5745773 2-(oleoylamino)butanoic acid

2-(oleoylamino)butanoic acid

Cat. No. B5745773
M. Wt: 367.6 g/mol
InChI Key: BJWBBLXGIBDIRJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oleoylamino)butanoic acid, also known as OAB or 2-OAB, is a synthetic fatty acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. OAB is a structural analog of oleoylethanolamide (OEA), which is an endogenous lipid mediator that regulates appetite and body weight. OAB has been found to have similar effects on appetite and weight regulation, as well as other potential benefits.

Mechanism of Action

The mechanism of action of 2-(oleoylamino)butanoic acid is not fully understood, but it is believed to work through a similar pathway as OEA. OEA activates peroxisome proliferator-activated receptor alpha (PPAR-alpha), which regulates lipid metabolism and energy expenditure. 2-(oleoylamino)butanoic acid may also activate PPAR-alpha, leading to similar effects on appetite and weight regulation.
Biochemical and Physiological Effects:
In addition to its effects on appetite and weight regulation, 2-(oleoylamino)butanoic acid has been found to have other potential benefits. Studies have shown that 2-(oleoylamino)butanoic acid can reduce inflammation and oxidative stress, which are implicated in a variety of diseases such as diabetes, cardiovascular disease, and cancer. 2-(oleoylamino)butanoic acid has also been found to improve insulin sensitivity and glucose metabolism, suggesting that it may have potential as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(oleoylamino)butanoic acid in lab experiments is its specificity for PPAR-alpha, which allows for targeted effects on lipid metabolism and energy expenditure. However, the synthesis of 2-(oleoylamino)butanoic acid is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 2-(oleoylamino)butanoic acid. One area of interest is the development of 2-(oleoylamino)butanoic acid-based therapies for obesity and related metabolic disorders. Another area of research is the investigation of 2-(oleoylamino)butanoic acid's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2-(oleoylamino)butanoic acid and its potential therapeutic applications.

Synthesis Methods

2-(oleoylamino)butanoic acid can be synthesized through a multi-step process that involves the reaction of oleic acid with 2-aminobutanoic acid. The resulting product is then purified through various chromatography techniques to obtain pure 2-(oleoylamino)butanoic acid. The synthesis of 2-(oleoylamino)butanoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-(oleoylamino)butanoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the role of 2-(oleoylamino)butanoic acid in appetite and weight regulation. Studies have shown that 2-(oleoylamino)butanoic acid can reduce food intake and body weight in animal models, suggesting that it may have potential as a treatment for obesity.

properties

IUPAC Name

2-[[(E)-octadec-9-enoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20(4-2)22(25)26/h11-12,20H,3-10,13-19H2,1-2H3,(H,23,24)(H,25,26)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWBBLXGIBDIRJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NC(CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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